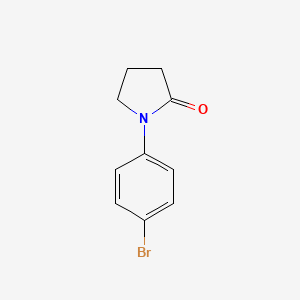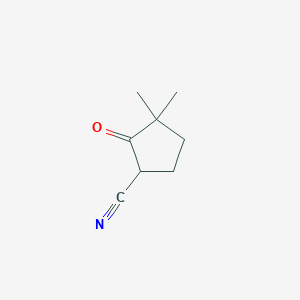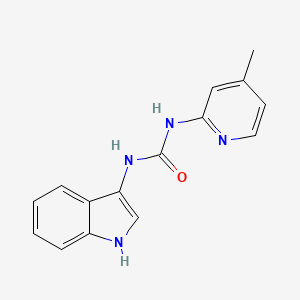![molecular formula C8H9F3N2O3 B2371365 methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate CAS No. 754983-43-2](/img/structure/B2371365.png)
methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate” is a chemical compound with the molecular formula C8H9F3N2O3 . It is a member of the organofluorines, a subclass of compounds that contain a carbon-fluorine bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles . Another method involves the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol at 20 - 80°C for 15 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be derived from its IUPAC name and molecular formula. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate and its derivatives are primarily synthesized for their potential applications in various fields, including fungicidal activities and material sciences. The synthesis process involves reactions such as cyclocondensation and reaction with methyl (Z)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate, leading to the formation of novel compounds. Structural characterization is often performed using techniques like single-crystal X-ray diffraction analysis to determine the detailed molecular structure of these compounds (Liu et al., 2014).
Fungicidal Activity
Some derivatives of this compound, such as oxime ether derivatives containing 1-aryl-3-oxypyrazoles, have shown promising fungicidal activities. Preliminary bioassays have indicated that these compounds, especially ester derivatives, can exhibit significant fungicidal activities against pathogens like Rhizoctonia solani, even surpassing the efficacy of control compounds in certain cases (Lv et al., 2015).
Building Blocks for Synthesis
This compound and its variants serve as key intermediates or building blocks in the synthesis of complex molecular structures. For instance, the compound has been used in the synthesis of pyrazolo[4,3-c]pyridines, showcasing its utility in constructing diverse heterocyclic compounds which are crucial in the development of new drugs and materials (Prezent et al., 2016).
Crystallography and Molecular Studies
The crystal structures of this compound derivatives are extensively studied using X-ray crystallography. These studies not only provide insight into the molecular geometry and atomic configuration but also shed light on intermolecular interactions, such as hydrogen bonding and π–π stacking, which are pivotal in understanding the chemical properties and reactivity of these compounds (Mao et al., 2015).
Properties
IUPAC Name |
methyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-5(8(9,10)11)3-6(12-13)16-4-7(14)15-2/h3H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILJPRDZBWSNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(=O)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)


![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)



![1-[(6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}benzimidazo[1,2-c]quinazolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2371302.png)
